3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine
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Overview
Description
“3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been analyzed using various spectroscopic techniques such as FTIR and NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions. For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be predicted using various computational methods . For instance, the boiling point of a similar compound was predicted to be 799.1±60.0 °C, and the density was predicted to be 1.40±0.1 g/cm3 .Mechanism of Action
The mechanism of action of pyrazole derivatives is often studied using molecular docking studies . For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a certain compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
Safety and hazard information for pyrazole derivatives can be found in material safety data sheets . For instance, certain pyrazole derivatives are classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that they can cause eye irritation, skin irritation, and may cause respiratory irritation .
Future Directions
The future directions in the research of pyrazole derivatives could involve the development of new synthetic routes and the exploration of their biological activities . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine, suggesting potential future directions for the synthesis of new pyrazole derivatives .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine involves the bromination of 4-methyl-5-(1H-pyrazol-3-yl)pyridine followed by the introduction of a bromine substituent at the 3-position of the pyridine ring.", "Starting Materials": [ "4-methyl-5-(1H-pyrazol-3-yl)pyridine", "Bromine", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 4-methyl-5-(1H-pyrazol-3-yl)pyridine using bromine in acetic acid to yield 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine", "Step 2: Oxidation of 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine using hydrogen peroxide and sodium hydroxide to introduce a bromine substituent at the 3-position of the pyridine ring" ] } | |
CAS RN |
2138512-14-6 |
Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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